5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-acetic acid (3-hydroxy-4-methoxybenzylidene)hydrazide
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Overview
Description
5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-acetic acid (3-hydroxy-4-methoxybenzylidene)hydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a tetrazole ring, a phenyl group with methoxy substituents, and a hydrazide moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-acetic acid (3-hydroxy-4-methoxybenzylidene)hydrazide typically involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with hydrazine derivatives. One common method includes the reaction of 3-hydroxy-4-methoxybenzaldehyde with thiosemicarbazide in dry ethanol, followed by the addition of 5-(3,4-dimethoxyphenyl)-2H-tetrazole-2-acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-acetic acid (3-hydroxy-4-methoxybenzylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide moiety to amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-acetic acid (3-hydroxy-4-methoxybenzylidene)hydrazide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules and intermediates.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-acetic acid (3-hydroxy-4-methoxybenzylidene)hydrazide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA base pairs, leading to potential disruption of DNA replication and transcription processes . Additionally, it may interact with specific enzymes, inhibiting their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide: Similar in structure and also synthesized from 3-hydroxy-4-methoxybenzaldehyde.
Phenoxy acetamide derivatives: Share similar pharmacological activities and synthetic routes.
Uniqueness
5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-acetic acid (3-hydroxy-4-methoxybenzylidene)hydrazide is unique due to its combination of a tetrazole ring and hydrazide moiety, which imparts distinct chemical and biological properties. Its ability to interact with DNA and enzymes makes it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
94772-06-2 |
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Molecular Formula |
C19H20N6O5 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H20N6O5/c1-28-15-6-4-12(8-14(15)26)10-20-21-18(27)11-25-23-19(22-24-25)13-5-7-16(29-2)17(9-13)30-3/h4-10,26H,11H2,1-3H3,(H,21,27)/b20-10+ |
InChI Key |
HPEHAKGEOONIMA-KEBDBYFISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CN2N=C(N=N2)C3=CC(=C(C=C3)OC)OC)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CN2N=C(N=N2)C3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
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